molecular formula C23H27N3O4S B2654685 N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide CAS No. 899755-23-8

N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide

Cat. No. B2654685
CAS RN: 899755-23-8
M. Wt: 441.55
InChI Key: WQTOMDZIRLWAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide” is a chemical compound. Its empirical formula is C12H16N2O3S and its molecular weight is 268.33 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. They found that certain derivatives, particularly those with bulky moieties at the para position, showed potent inhibition of acetylcholinesterase. This research points to potential applications in treating conditions like dementia (Sugimoto et al., 1990).

  • Mycobacterium Tuberculosis Inhibitors : Samala et al. (2013) developed novel derivatives of pyrazolo[4,3-c]pyridine, synthesized from piperidin-4-one, as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. These compounds showed promise in inhibiting the bacteria responsible for tuberculosis (Samala et al., 2013).

  • Antituberculosis Activity : Jeankumar et al. (2013) synthesized a series of thiazole-aminopiperidine hybrid analogues that demonstrated in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. These compounds were found to be effective in inhibiting the tuberculosis-causing bacteria without being cytotoxic (Jeankumar et al., 2013).

  • Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized novel carboxamide derivatives and tested them for their ability to inhibit angiogenesis using the chick chorioallantoic membrane model. Additionally, these compounds demonstrated DNA cleavage activities, suggesting potential applications in cancer research (Kambappa et al., 2017).

  • Polymer Synthesis : Pasquale and Recca (1998) synthesized high molecular weight aromatic polyamides using components including a benzoyl derivative. These polymers were characterized for their thermal and physical properties, indicating their use in material science applications (Pasquale & Recca, 1998).

  • Serotonin Receptor Agonists : Sonda et al. (2004) synthesized a series of benzamide derivatives with piperidine as part of their structure. These compounds showed selective agonist activity at serotonin 4 receptors, suggesting potential therapeutic applications in gastrointestinal motility disorders (Sonda et al., 2004).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could potentially be used as a starting point for the development of new drugs.

properties

IUPAC Name

N-phenyl-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c27-22(19-11-13-21(14-12-19)31(29,30)25-17-7-8-18-25)26(20-9-3-1-4-10-20)23(28)24-15-5-2-6-16-24/h1,3-4,9-14H,2,5-8,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTOMDZIRLWAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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